Methyl4-hydroxyisoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-hydroxyisoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including Methyl4-hydroxyisoxazole-3-carboxylate, can be achieved through various methods. One common approach involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .
Industrial Production Methods: Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions: Methyl4-hydroxyisoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization can produce isoxazoles .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazoles include n-BuLi, molecular iodine, hydroxylamine, and CuCl. Reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions are typically 3-substituted and 3,5-disubstituted isoxazoles, which can be synthesized in good yields under mild conditions .
Scientific Research Applications
Methyl4-hydroxyisoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, isoxazoles are known for their antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . Additionally, isoxazoles have applications in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl4-hydroxyisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit enzymes such as L-lactate dehydrogenase, which plays a role in various biological processes . The exact mechanism of action may vary depending on the specific isoxazole derivative and its target.
Comparison with Similar Compounds
Methyl4-hydroxyisoxazole-3-carboxylate can be compared with other similar compounds, such as thiazoles, oxadiazoles, and isothiazoles. These compounds share similar structural features and biological activities but differ in their chemical properties and reactivity . Isoxazoles are unique due to the presence of the labile N–O bond in the isoxazole ring, which allows for various transformations and the synthesis of diverse derivatives .
List of Similar Compounds:- Thiazoles
- Oxadiazoles
- Isothiazoles
This compound stands out due to its specific chemical structure and the wide range of biological activities it exhibits, making it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C5H5NO4 |
---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
methyl 4-hydroxy-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-10-6-4/h2,7H,1H3 |
InChI Key |
OHHYBTSQASUGRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.